3-Hydroxymethyl Mefenamic Acid
Descripción general
Descripción
3-Hydroxymethyl Mefenamic Acid (3-HMFA) is a non-steroidal anti-inflammatory drug (NSAID) that is used for its analgesic, antipyretic, and anti-inflammatory effects. It has a wide range of therapeutic applications, including the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 3-HMFA is a derivative of mefenamic acid, and is synthesized through a chemical reaction involving the addition of a hydroxymethyl group to the mefenamic acid molecule. This reaction results in a compound with a slightly different structure, which has been found to possess a greater degree of anti-inflammatory activity than mefenamic acid.
Aplicaciones Científicas De Investigación
Neuroprotective Effects : Mefenamic acid has shown neuroprotective effects and can improve cognitive impairment in Alzheimer's disease models, suggesting its potential as a therapeutic agent (Y. Joo et al., 2006).
Sustained Release Tablets : Formulation of mefenamic acid 250 mg sustained release tablets using various polymers demonstrates promising in-vitro drug release rates and patterns (A. Joel, 2013).
Cyclodextrin Conjugate Prodrug : A cyclodextrin conjugate prodrug of mefenamic acid effectively masks the ulcerogenic potential of the free drug, showing stable properties in gastric and intestinal fluids (S. Dev et al., 2007).
Increased Drug Solubility : MEF-ionic liquid compounds significantly increase the drug's solubility in water, aiding in oral solid or gel medicine formulations (Mohammad Halayqa et al., 2018).
Symmetrical Drug-Related Intertriginous and Flexural Exanthema (SDRIFE) : Mefenamic acid can cause SDRIFE, a rare but potentially serious drug hypersensitivity reaction (Doris Weiss & T. Kinaciyan, 2018).
Treatment of Rheumatoid Arthritis : Mefenamic acid shows potential in treating rheumatoid arthritis, as demonstrated in a double-blind, controlled trial compared to a placebo (A. Myles et al., 1967).
Chemical Interactions : Mefenamic acid complexes with cyclic and acyclic amines result in crystalline proton-transfer complexes, driven by hydrogen bonds and CH interactions (M. Fonari et al., 2010).
Complex Crystallization : Co-mefenamate crystallizes in a monoclinic P2 1 /c unit cell with a large volume, suggesting potential for pharmaceutical applications (G. C. Diaz de Delgado et al., 2021).
Percutaneous Absorption : Hydrophilic ointment is a favorable method for the percutaneous absorption of mefenamic acid, with additives like nicotinamide and N-methyl-2-pyrrolidone accelerating absorption (Naito Shun-Ichi et al., 1985).
Treatment of Premenstrual Syndrome (PMS) : Mefenamic acid significantly improves physical, mood, and performance symptoms associated with PMS, particularly fatigue, headache, and general aches and pains (M. Mira et al., 1986).
Mecanismo De Acción
Target of Action
3-Hydroxymethyl Mefenamic Acid, a metabolite of Mefenamic Acid, is likely to share similar targets with its parent compound. Mefenamic Acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a crucial role as major mediators of inflammation and prostanoid signaling .
Mode of Action
The compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a reduction of the symptoms of pain, which are often associated with inflammation and certain types of cellular activity .
Biochemical Pathways
prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key players in the inflammatory response .
Pharmacokinetics
Mefenamic Acid is metabolized by the cytochrome P450 enzyme CYP2C9 to form this compound . Further oxidation to a 3-carboxymefenamic acid may also occur . Mefenamic Acid has a bioavailability of 90% , is over 90% protein-bound , and has an elimination half-life of 2 hours . It is excreted via the kidneys (52-67%) and feces (20-25%) .
Result of Action
The primary result of the action of this compound is likely to be a reduction in pain and inflammation . This is due to the inhibition of prostaglandin synthetase, which reduces the production of prostaglandins, key mediators of inflammation and pain .
Safety and Hazards
3-Hydroxymethyl Mefenamic Acid, like Mefenamic Acid, may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Mefenamic Acid, from which 3-Hydroxymethyl Mefenamic Acid is derived, continues to be relevant for pain syndromes and some gynecological disorders, albeit with considerable competition from other NSAIDs . New basic science has considerably improved the understanding of the biochemistry of Mefenamic Acid . As well as maintaining its use in traditional settings, there is a tremendous potential for expanding its use .
Análisis Bioquímico
Biochemical Properties
3-Hydroxymethyl Mefenamic Acid, like Mefenamic Acid, may interact with cyclooxygenase (COX) enzymes . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
For instance, Mefenamic Acid can induce apoptosis in colon cancer cells when combined with ionizing radiation
Dosage Effects in Animal Models
There’s currently limited information available on the dosage effects of this compound in animal models. Nsaids, including Mefenamic Acid, have been widely studied in animals, and their effects can vary with dosage . High doses can lead to adverse effects such as gastrointestinal issues .
Metabolic Pathways
This compound is produced from Mefenamic Acid via the action of the CYP2C9 enzyme . Further oxidation to 3-carboxymefenamic acid may also occur . These metabolites can then undergo glucuronidation, a common phase II metabolic reaction .
Transport and Distribution
Mefenamic Acid and its metabolites are primarily excreted in the urine, suggesting that they may be distributed via the bloodstream to the kidneys .
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONJEHEDCBRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346261 | |
Record name | 3-Hydroxymethyl Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-20-4 | |
Record name | 3-Hydroxymethyl mefenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxymethyl Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxymethyl Mefenamic Acid in relation to Mefenamic Acid?
A1: this compound is a key metabolite of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). [] This means that after Mefenamic Acid is ingested, the body metabolizes it, and this compound is one of the resulting compounds. Understanding the presence and levels of metabolites like this compound is crucial when studying the pharmacokinetics of Mefenamic Acid, as it provides insights into how the drug is processed within the body. []
Q2: How is this compound detected in biological samples?
A2: The research highlights the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a sensitive and specific technique to detect this compound in biological samples. [] This method enables the separation and quantification of this compound even in complex mixtures like plasma. The research emphasizes the importance of considering potential interferences, such as hemolysis, which can impact accurate drug and metabolite measurement in plasma samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.